![molecular formula C32H52N2O6 B14258370 2,2'-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid CAS No. 387816-60-6](/img/structure/B14258370.png)
2,2'-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid is a complex organic compound characterized by its unique structure, which includes a phenylene group linked to two carbonylazanediyl groups, each further connected to a didodecanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid typically involves a multi-step process. One common method includes the reaction of 1,4-phenylenediamine with dodecanoyl chloride in the presence of a base such as pyridine. This reaction forms an intermediate, which is then further reacted with another equivalent of dodecanoyl chloride to yield the final product. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,2’-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s derivatives may have potential as bioactive agents or in drug delivery systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2’-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid involves its interaction with specific molecular targets. The carbonyl groups can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. Additionally, the long aliphatic chains may interact with lipid membranes, affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-[1,4-Phenylenebis(oxy)]diacetic acid
- 2,2’-[1,4-Phenylenebis(methylene)]bis(sulfanediyl)dibenzoic acid
- 2,2’-[1,4-Phenylenebis(methylene)]bis(sulfanediyl)dinicotinic acid
Uniqueness
2,2’-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid is unique due to its specific structure, which combines a phenylene core with carbonylazanediyl linkages and long aliphatic chains. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
387816-60-6 |
|---|---|
Fórmula molecular |
C32H52N2O6 |
Peso molecular |
560.8 g/mol |
Nombre IUPAC |
2-[[4-(1-carboxyundecylcarbamoyl)benzoyl]amino]dodecanoic acid |
InChI |
InChI=1S/C32H52N2O6/c1-3-5-7-9-11-13-15-17-19-27(31(37)38)33-29(35)25-21-23-26(24-22-25)30(36)34-28(32(39)40)20-18-16-14-12-10-8-6-4-2/h21-24,27-28H,3-20H2,1-2H3,(H,33,35)(H,34,36)(H,37,38)(H,39,40) |
Clave InChI |
PWUJBCHZFYDIAB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(=O)NC(CCCCCCCCCC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


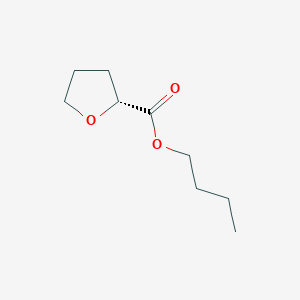
![2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole](/img/structure/B14258304.png)
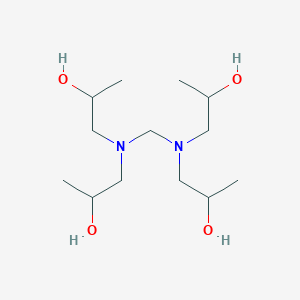
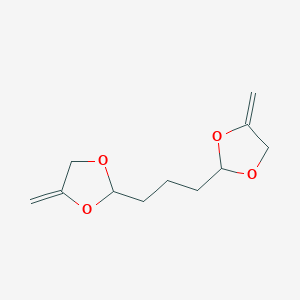
![1-{2-[(1-Benzofuran-3(2H)-ylidene)methyl]prop-2-en-1-yl}piperidine](/img/structure/B14258328.png)
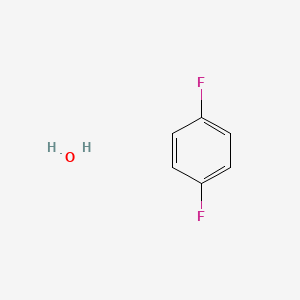
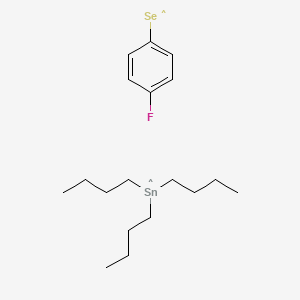
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]butyramide](/img/structure/B14258335.png)
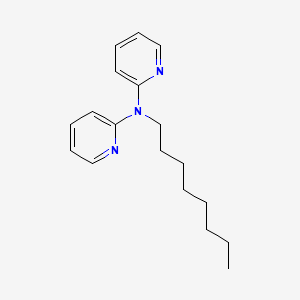
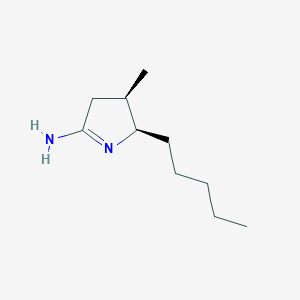
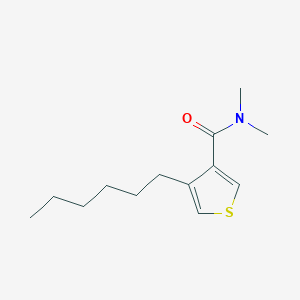
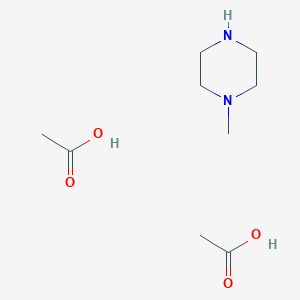
![Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate](/img/structure/B14258365.png)

